N-{[(Furan-2-ylformamido)methanethioyl]amino}pyridine-4-carboxamide
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Overview
Description
N-{[(Furan-2-ylformamido)methanethioyl]amino}pyridine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(Furan-2-ylformamido)methanethioyl]amino}pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the furan and pyridine intermediates. One common method involves the condensation of furan-2-carboxylic acid with pyridine-4-carboxamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-{[(Furan-2-ylformamido)methanethioyl]amino}pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction can produce amines and alcohols .
Scientific Research Applications
N-{[(Furan-2-ylformamido)methanethioyl]amino}pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{[(Furan-2-ylformamido)methanethioyl]amino}pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The furan and pyridine rings can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxamide: Shares the furan ring but lacks the pyridine moiety.
Pyridine-4-carboxamide: Contains the pyridine ring but lacks the furan moiety.
N-(Furan-2-ylmethyl)-1H-indole-3-carboxamide: Similar structure with an indole ring instead of pyridine.
Uniqueness
N-{[(Furan-2-ylformamido)methanethioyl]amino}pyridine-4-carboxamide is unique due to the presence of both furan and pyridine rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H10N4O3S |
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Molecular Weight |
290.30 g/mol |
IUPAC Name |
N-[(pyridine-4-carbonylamino)carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C12H10N4O3S/c17-10(8-3-5-13-6-4-8)15-16-12(20)14-11(18)9-2-1-7-19-9/h1-7H,(H,15,17)(H2,14,16,18,20) |
InChI Key |
VNUGUQVUJXYXMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=S)NNC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
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